molecular formula C19H23BrN2O B3481869 1-(4-bromobenzyl)-4-(4-methoxybenzyl)piperazine

1-(4-bromobenzyl)-4-(4-methoxybenzyl)piperazine

Cat. No. B3481869
M. Wt: 375.3 g/mol
InChI Key: YABICQDRRYOTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromobenzyl)-4-(4-methoxybenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-(4-bromobenzyl)-4-(4-methoxybenzyl)piperazine is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is responsible for regulating anxiety and sleep. The compound has been shown to enhance the activity of GABA receptors, leading to its sedative and anxiolytic effects.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-(4-methoxybenzyl)piperazine has been shown to have sedative and anxiolytic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromobenzyl)-4-(4-methoxybenzyl)piperazine in lab experiments is its potential as a CNS depressant and anti-cancer agent. However, its limited solubility in water and potential toxicity at high doses are limitations that should be taken into consideration.

Future Directions

There are several future directions for research on 1-(4-bromobenzyl)-4-(4-methoxybenzyl)piperazine. One direction is to further investigate its potential as a CNS depressant and anti-cancer agent. Another direction is to study its potential as a treatment for other diseases, such as epilepsy and Parkinson's disease. Additionally, research could be conducted to optimize the synthesis method and improve the compound's solubility and bioavailability.

Scientific Research Applications

1-(4-bromobenzyl)-4-(4-methoxybenzyl)piperazine has shown potential in medicinal chemistry research. It has been studied for its potential as a central nervous system (CNS) depressant and as an anti-cancer agent. In CNS depressant research, the compound has been shown to have sedative and anxiolytic effects in animal models. In anti-cancer research, the compound has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O/c1-23-19-8-4-17(5-9-19)15-22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABICQDRRYOTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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